molecular formula C16H17NO3S2 B12168091 (5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12168091
M. Wt: 335.4 g/mol
InChI Key: MHMDNFUWYBZSGB-ZROIWOOFSA-N
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Description

4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- typically involves the condensation of 2-methoxybenzaldehyde with 3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidinones .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.

    Medicine: Shows potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It also has anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. It can also interact with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C16H17NO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NO3S2/c1-19-13-7-3-2-5-11(13)9-14-15(18)17(16(21)22-14)10-12-6-4-8-20-12/h2-3,5,7,9,12H,4,6,8,10H2,1H3/b14-9-

InChI Key

MHMDNFUWYBZSGB-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3CCCO3

Origin of Product

United States

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